Protein degrader 1 TFA

Übersicht

Beschreibung

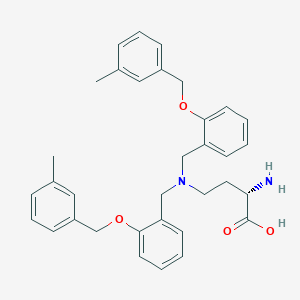

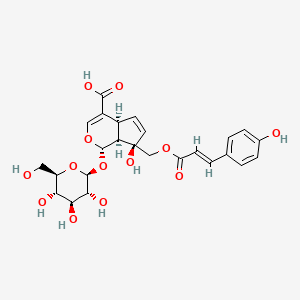

“Protein degrader 1 TFA” is a small molecule ligand for VHL, an E3 ligase which has been targeted in numerous PROTACs . It is part of a novel therapeutic modality that harnesses the cell’s natural protein-degradation machinery, the ubiquitin–proteasome system, to selectively target proteins involved in disease pathogenesis for elimination .

Synthesis Analysis

The synthesis of “Protein degrader 1 TFA” involves its incorporation into HaloPROTACs . The development of protein degraders has seen numerous innovations in design and rigorous evaluation in preclinical models .

Molecular Structure Analysis

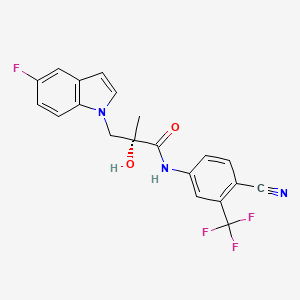

The molecular formula of “Protein degrader 1 TFA” is C24H31F3N4O5S . It is a heterobifunctional small molecule consisting of two ligands joined by a linker . One ligand recruits and binds a protein of interest (POI) while the other recruits and binds an E3 ubiquitin ligase .

Chemical Reactions Analysis

The chemical reactions involved in the action of “Protein degrader 1 TFA” are complex. It forms a ternary complex where a heterobifunctional molecule induces proximity of an E3 ligase to a protein of interest (POI), thus facilitating ubiquitin transfer to the POI .

Physical And Chemical Properties Analysis

The molecular weight of “Protein degrader 1 TFA” is 544.6 g/mol . It has 4 hydrogen bond donors and 11 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 544.19672576 g/mol .

Wissenschaftliche Forschungsanwendungen

Targeted Protein Degradation (TPD)

Protein degraders are a class of therapeutics that have been designed for targeted protein degradation (TPD). They have shown promise in clinical trials, with an initial focus on established targets . The therapeutic can simultaneously engage a protein of interest (POI) and an E3 ligase to achieve polyubiquitination and proteasome-mediated degradation of the POI .

Oral Administration

Most of these clinical candidates are designed for oral administration . A team from AstraZeneca published a design strategy that prioritizes low molecular weight cereblon EBMs to improve oral absorption, and optimizes for low intrinsic clearance to mitigate high first-pass metabolism .

Expanding the Druggable Proteome

Targeted protein degradation (TPD) represents an emerging approach with the potential to significantly expand the druggable proteome . This could help develop medicines for diseases with limited or poorly effective treatment options .

Biologics as Binders

In recent years, biologics such as proteins and nucleic acids have been used as binders for targeting proteins, thereby expanding the scope of TPD platforms to include secreted proteins, transmembrane proteins, and soluble but highly disordered intracellular proteins .

Nanoparticle Platform for Diagnostic and Drug Delivery System (DDS)

Peptides composed of aromatic amino acid residues were designed and synthesized based on the radiation crosslinking mechanism of proteins to form a nanoparticle platform suitable for diagnostic and drug delivery system (DDS) applications .

Tumor-targeting Diagnostics and DDS Therapy

The radiation-crosslinked nanoparticles can be applied as a platform for tumor-targeting diagnostics and DDS therapy .

Wirkmechanismus

Target of Action

Protein degrader 1 TFA, also known as (S,R,S)-AHPC (TFA), is a small molecule ligand for VHL , an E3 ligase . E3 ligases are a class of proteins that play a crucial role in the ubiquitin-proteasome system (UPS), a cellular mechanism responsible for protein degradation .

Mode of Action

The compound operates through a mechanism known as targeted protein degradation (TPD) . It functions as a PROTAC (proteolysis-targeting chimera) , a type of molecule that can simultaneously bind to a protein of interest (POI) and an E3 ligase . This dual binding brings the POI into proximity with the E3 ligase, leading to the tagging of the POI with ubiquitin, a small protein that signals for degradation . The ubiquitin-tagged POI is then recognized by the proteasome, a large protein complex that degrades the tagged protein .

Biochemical Pathways

The primary biochemical pathway involved in the action of Protein degrader 1 TFA is the ubiquitin-proteasome system (UPS) . The UPS is a major pathway for protein degradation in cells, playing a crucial role in maintaining protein homeostasis . By inducing the degradation of specific proteins, Protein degrader 1 TFA can influence various cellular processes that these proteins are involved in .

Pharmacokinetics

It’s worth noting that most clinical candidates for targeted protein degradation are designed fororal administration . The design strategy often prioritizes low molecular weight to improve oral absorption and optimizes for low intrinsic clearance to mitigate high first-pass metabolism .

Result of Action

The result of Protein degrader 1 TFA’s action is the degradation of the target protein . By inducing the degradation of specific proteins, the compound can modulate the levels of these proteins in cells, potentially influencing various cellular processes and pathways .

Action Environment

The action of Protein degrader 1 TFA can be influenced by various environmental factors. For instance, the efficacy of the compound can be affected by the cellular environment , including the presence of other proteins and molecules that can interact with the compound or its targets . Additionally, factors such as pH and temperature can influence the stability of the compound . .

Zukünftige Richtungen

Protein degraders are showing promising activity as cancer therapies . The field is poised to pursue targets that were previously considered ‘undruggable’ . Future directions for this new class of drugs include establishing the target classes for which targeted protein degradation (TPD) is most suitable, expanding the use of ubiquitin ligases to enable precision medicine, and extending the modality beyond oncology .

Eigenschaften

IUPAC Name |

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3S.C2HF3O2/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;3-2(4,5)1(6)7/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);(H,6,7)/t16-,17+,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNZARGJXDPTDJ-MSSRUXLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31F3N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

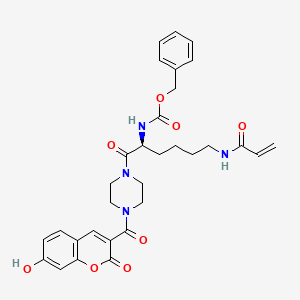

![1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine](/img/structure/B611600.png)

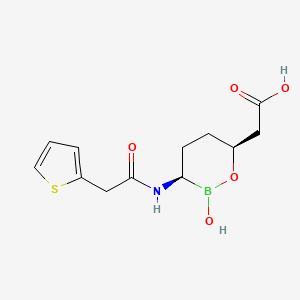

![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)

![(1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol](/img/structure/B611613.png)

![1-Benzyl-N-(5-{5-[3-(Dimethylamino)-2,2-Dimethylpropoxy]-1h-Indol-2-Yl}-6-Oxo-1,6-Dihydropyridin-3-Yl)-1h-Pyrazole-4-Carboxamide](/img/structure/B611615.png)